molecular formula C21H19N5O3 B6584456 N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251545-00-2

N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

カタログ番号: B6584456
CAS番号: 1251545-00-2
分子量: 389.4 g/mol
InChIキー: OUCQMNCMMDGTDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 4-methylphenoxy group at position 8 and an N-benzyl acetamide moiety at position 2.

特性

IUPAC Name

N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-15-7-9-17(10-8-15)29-20-19-24-26(21(28)25(19)12-11-22-20)14-18(27)23-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCQMNCMMDGTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Triazolopyrazine Core : This involves the cyclization of hydrazine derivatives with α-haloketones under reflux conditions.
  • Introduction of the Phenoxy Group : Achieved through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

The compound's structure can be characterized by its unique substitution pattern that enhances its lipophilicity and biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.

Potential Therapeutic Uses

Given its biological activities, N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide could be explored for several therapeutic applications:

Therapeutic AreaPotential ApplicationEvidence Level
OncologyInhibition of cancer cell proliferationPreliminary studies
InflammationReduction of inflammatory markersIn vitro evidence
Neurological DisordersPossible neuroprotective effectsOngoing research

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of N-benzyl derivatives similar to this compound. For instance:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrazine derivatives and found significant anticancer activity against various human cancer cell lines.
  • Inflammation Study : Research in Pharmacology Reports demonstrated that certain triazolopyrazine compounds could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

These findings indicate that compounds like N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide hold promise for further investigation in clinical settings.

類似化合物との比較

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / Identifier Core Structure Substituents at Position 8 Acetamide Side Chain Molecular Weight Notable Properties
Target Compound 1,2,4-Triazolo[4,3-a]pyrazine 4-Methylphenoxy N-Benzyl ~403.4* Balanced lipophilicity, metabolic stability
1,2,4-Triazolo[4,3-a]pyrazine 4-Chlorobenzylsulfanyl N-(4-Methoxybenzyl) 469.94 Higher molecular weight; chloro and methoxy groups may reduce solubility
1,2,4-Triazolo[4,3-a]pyrazine 2-Methylphenoxy N-(4-Methylbenzyl) 403.4 Reduced steric hindrance; lower lipophilicity than target compound
1,2,4-Triazolo[4,3-a]pyrazine 4-(4-Benzylpiperazinyl)phenyl N-Phenyl 483.55 Amino group at position 8 enhances hydrogen bonding potential

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects at Position 8: The 4-methylphenoxy group in the target compound provides moderate lipophilicity, favoring membrane permeability while avoiding excessive hydrophobicity. 2-Methylphenoxy () offers less steric hindrance than 4-methylphenoxy, which may alter receptor interaction .

Acetamide Side Chain Variations: The N-benzyl group in the target compound avoids the metabolic liabilities associated with N-(4-methoxybenzyl) (), as methoxy groups can inhibit cytochrome P450 enzymes, prolonging half-life but risking drug-drug interactions .

Amino Group at Position 8: Compounds like those in incorporate an 8-amino group, enabling hydrogen bonding with biological targets, which the target compound lacks. This suggests divergent pharmacological profiles—e.g., kinase inhibition vs. receptor antagonism .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Insights:

  • Metabolic Stability: The target compound’s phenoxy and benzyl groups likely resist oxidative metabolism better than sulfur-containing analogs (e.g., ’s sulfanyl group) .
  • Target Selectivity: The absence of an 8-amino group (cf.

準備方法

Cyclization of Hydrazine Derivatives

A common approach involves reacting pyrazine-2-carboxylic acid hydrazides with electrophilic agents. For example, treatment of pyrazine-2-carbohydrazide with triphosgene or ethyl chloroformate in anhydrous dichloromethane generates the triazolo-pyrazine ring. The reaction proceeds under reflux (40–60°C, 6–12 h) with yields of 65–80%.

Functionalization at Position 8

Introducing a leaving group (e.g., chloride) at position 8 enables subsequent phenoxy substitution. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h). The resulting 8-chloro-3-oxo-2H,3H-triazolo[4,3-a]pyrazine serves as a key intermediate.

Installation of the 4-Methylphenoxy Group

Nucleophilic Aromatic Substitution

The 8-chloro intermediate undergoes substitution with 4-methylphenol in the presence of a base. Optimized conditions include:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Temperature: 80–100°C, 12–24 h

Yields range from 70–85%, with higher temperatures favoring completion. The product, 8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine , is purified via recrystallization (ethyl acetate/hexane).

Amide Bond Formation with N-Benzyl-2-Aminoacetamide

Coupling Reagents and Conditions

The final step couples the heterocyclic amine with N-benzyl-2-chloroacetamide (or its carboxylic acid derivative) using carbodiimide-based reagents. Data from analogous syntheses reveal the following optimal protocol:

Reagent SystemSolventTemperatureYield
EDC/HOBTDCM or DMF0°C → RT71–86%
EDCI/HOBTAcetonitrileRT27–82%
CDI (Carbonyl Diimidazole)DMF65–70°C82%

Procedure:

  • Dissolve 8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine (1 eq) and N-benzyl-2-aminoacetic acid (1.1 eq) in anhydrous DMF.

  • Add HOBT (1.2 eq) and EDC (1.2 eq) at 0°C.

  • Stir at room temperature for 12–16 h.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (ethyl acetate/hexane, 3:7).

Critical Analysis of Methodologies

Solvent and Base Selection

  • DMF enhances solubility of polar intermediates but complicates removal during workup.

  • Cs₂CO₃ outperforms K₂CO₃ in phenoxy substitution due to superior nucleophilicity.

Yield Optimization

  • Pre-activation of the carboxylic acid with CDI before coupling improves yields to 82% compared to EDC/HOBT (71–86%).

  • Lower temperatures (0°C) minimize side reactions during carbodiimide activation.

Purification Challenges

  • Silica gel chromatography effectively removes unreacted starting materials.

  • Crystallization from dichloromethane/hexane yields high-purity product (>95% by HPLC).

Alternative Routes and Modifications

Mitsunobu Reaction for Phenoxy Installation

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃) with 4-methylphenol achieves 78–85% yields but requires anhydrous conditions.

Solid-Phase Synthesis

Immobilizing the triazolo-pyrazine core on Wang resin enables iterative coupling steps, though this method is less common for small-scale synthesis .

Q & A

Q. What controls are essential in biological assays to minimize false positives/negatives?

  • Methodological Answer : Include:
  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Counter-screens : Test against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。